molecular formula C13H13BrN2O3S B2449214 1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097916-94-2

1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No.: B2449214
CAS No.: 2097916-94-2
M. Wt: 357.22
InChI Key: GLNRORPELSXTHS-UHFFFAOYSA-N
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Description

The chemical reagent 1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a hybrid molecular framework of significant interest for research in neurology and pharmacology. Its structure incorporates both an azetidinone ring, a motif known for its broad bioactivity and utility as a cholesterol absorption inhibitor and enzyme inhibitor , and a pyrrolidine-2,5-dione (succinimide) scaffold, which is a recognized pharmacophore in the development of anticonvulsant and analgesic agents . This combination is strategically designed to create multi-functional compounds that may interact with multiple biological targets, a promising approach for addressing complex neurological conditions . Researchers are particularly interested in this compound's potential mechanism of action, which may involve modulation of neuronal voltage-sensitive sodium channels (site 2), a target associated with potent antiseizure effects and alleviation of neuropathic pain, as demonstrated by structurally related pyrrolidine-2,5-dione derivatives . The inclusion of the 4-bromothiophene moiety further enhances its research value, as thiophene-based structures are key components in several clinically relevant bioactive molecules and can significantly influence a compound's affinity and selectivity for target proteins . Consequently, this reagent serves as a critical tool for scientists investigating new therapeutic strategies for drug-resistant epilepsy and chronic neuropathic pain, conditions with shared pathophysiological pathways and significant unmet clinical needs . Its primary research application lies in the preclinical exploration of novel neuroactive agents and the further elucidation of signaling pathways involved in neuronal hyperexcitability and pain perception.

Properties

IUPAC Name

1-[[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3S/c14-9-3-10(20-7-9)13(19)15-4-8(5-15)6-16-11(17)1-2-12(16)18/h3,7-8H,1-2,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNRORPELSXTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The bromothiophene can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The azetidine ring is then introduced through a cyclization reaction involving appropriate precursors, such as azetidine-3-carboxylic acid . Finally, the pyrrolidine-2,5-dione core is formed through a condensation reaction with succinic anhydride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination step and high-throughput screening for the cyclization and condensation reactions to identify the most efficient conditions .

Mechanism of Action

The mechanism of action of 1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromothiophene moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects . The azetidine and pyrrolidine rings may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Biological Activity

1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a complex organic compound that combines multiple structural features, including a pyrrolidine ring, a carbonyl group, and a bromothiophene moiety. These components suggest potential for diverse biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound can be described by its molecular formula C11H11BrN4OSC_{11}H_{11}BrN_4OS and a molecular weight of approximately 327.20 g/mol. The presence of the bromothiophene moiety is significant due to its known electronic properties and potential pharmacological effects.

PropertyValue
Molecular FormulaC₁₁H₁₁BrN₄OS
Molecular Weight327.20 g/mol
CAS Number2320923-91-7

Anticancer Potential

Research indicates that compounds similar to 1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione exhibit significant anticancer activity. For instance, derivatives containing the azetidine structure have shown selective cytotoxicity against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) .

Case Study: Anticancer Activity in Cell Lines

A study evaluated the anticancer properties of synthesized derivatives comparable to this compound. The most potent derivative demonstrated the ability to arrest cancer cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization, suggesting a mechanism that could be leveraged for therapeutic development .

The biological activity of this compound is likely influenced by its structural components:

  • Triazole Ring : Known for diverse biological activities including antimicrobial and anticancer properties.
  • Bromothiophene Moiety : May enhance biological activity through interactions with various biological targets such as enzymes or receptors.

Pharmacological Applications

Due to its unique structure, 1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione holds promise for several pharmacological applications:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various pathogens.
  • Antifungal Properties : Structural analogs have shown antifungal activity in preliminary studies.
  • Potential for Drug Development : The combination of azetidine and bromothiophene structures may lead to unique pharmacological profiles compared to simpler analogs .

Synthesis and Characterization

The synthesis of 1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. Characterization techniques such as NMR and LC-MS are essential for confirming the structure and purity of the synthesized compounds .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
4-Amino-5-(4-chlorophenyl)-1H-1,2,4-triazoleAmino group on triazole ringAntimicrobial properties
1-{(5-bromo-2-thienyl)methyl}-1H-1,2,4-triazoleThienyl groupAntifungal activity
3-(4-methylphenyl)-5-(trifluoromethyl)-1H-1,2,4-triazoleTrifluoromethyl groupAnticancer activity

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione?

The synthesis typically involves multi-step organic reactions, including:

  • Azetidine Ring Formation : Cyclization of precursors (e.g., bromothiophene derivatives) under basic or acidic conditions, often using catalysts like Lewis acids to enhance selectivity .
  • Coupling Reactions : Amide bond formation between the azetidine and pyrrolidine-2,5-dione moieties via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents such as DMF or THF .
  • Purification : Chromatography (e.g., silica gel or HPLC with C18 columns) and recrystallization (using ethanol/water mixtures) to achieve >95% purity .
    Key Parameters : Temperature (controlled between 0–25°C for sensitive steps), inert atmosphere (N₂/Ar), and pH monitoring during aqueous workups .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions, with deuterated DMSO or CDCl₃ as solvents .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF to verify molecular weight and isotopic patterns (e.g., bromine’s M+/M+2 signature) .
  • X-ray Crystallography : For unambiguous 3D structural determination, particularly to resolve stereochemistry in the azetidine-pyrrolidine junction .
  • HPLC-PDA : Purity assessment using reversed-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?

Discrepancies in activity data (e.g., enzyme inhibition) may arise from:

  • Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) affecting compound solubility and target interactions .
  • Cell Line Variability : Use isogenic cell lines or primary cells to minimize genetic drift effects. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .
  • Data Normalization : Include positive controls (e.g., aminoglutethimide for aromatase inhibition) and report activity as % inhibition ± SEM across ≥3 replicates .

Q. What strategies are employed to enhance the compound’s bioavailability based on its structural features?

  • Lipophilicity Optimization : Introduce fluorine atoms (e.g., fluorophenyl groups) to improve membrane permeability, as evidenced by logP calculations (CLogP ~2.5–3.0) .
  • Prodrug Design : Convert the pyrrolidine-2,5-dione moiety to ester prodrugs, which are hydrolyzed in vivo to the active form .
  • Co-crystallization Studies : Identify interactions with transporters (e.g., P-glycoprotein) to mitigate efflux and enhance cellular uptake .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against homology-built targets (e.g., using PDB templates) .
  • MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability (RMSD <2 Å) and hotspot residues .
  • QSAR Modeling : Train models on pyrrolidine derivatives’ bioactivity data to predict IC₅₀ values and guide structural modifications .

Methodological Notes

  • Synthetic Reproducibility : Document reaction scales (mg to gram), solvent batch sources, and catalyst lot numbers to address variability .
  • Data Transparency : Share raw spectral data (e.g., NMR FIDs) in supplementary materials for independent validation .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC protocols for pharmacokinetic profiling .

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